molecular formula C20H20ClN3O3S B15111754 Ethyl 4-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-3-oxobutanoate

Ethyl 4-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-3-oxobutanoate

Cat. No.: B15111754
M. Wt: 417.9 g/mol
InChI Key: PTTSAIOJSNGFNP-UHFFFAOYSA-N
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Description

Ethyl 4-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-3-oxobutanoate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group at position 3, methyl groups at positions 2 and 5, and a sulfanyl-linked ethyl 3-oxobutanoate moiety at position 6. This structure combines electron-withdrawing (chlorophenyl) and electron-donating (methyl) groups, which influence its electronic properties and reactivity.

Properties

Molecular Formula

C20H20ClN3O3S

Molecular Weight

417.9 g/mol

IUPAC Name

ethyl 4-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl-3-oxobutanoate

InChI

InChI=1S/C20H20ClN3O3S/c1-4-27-18(26)10-16(25)11-28-17-9-12(2)22-20-19(13(3)23-24(17)20)14-5-7-15(21)8-6-14/h5-9H,4,10-11H2,1-3H3

InChI Key

PTTSAIOJSNGFNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CSC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 4-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-3-oxobutanoate typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Ethyl 4-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-3-oxobutanoate undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: It has been investigated for its anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Ethyl 4-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-3-oxobutanoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the cell cycle and induces apoptosis in cancer cells. Additionally, the compound may interact with other cellular pathways, such as the NF-κB pathway, to exert its anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues in the Pyrazolo[1,5-a]pyrimidine Family

The compound belongs to a broader class of pyrazolo[1,5-a]pyrimidine derivatives. Key analogues include:

Compound Name Substituents (Positions) Key Features Yield (%) Biological Activity (if reported)
Target Compound 3-(4-ClPh), 2,5-Me, 7-S(CH₂COOEt) Sulfanyl linker, ester group N/A Not explicitly reported
1-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK72) 3-(4-FPh), 7-O Oxo group at position 7, fluorophenyl 6 Not specified
1-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK86) 3-(4-ClPh), 7-O Oxo group, chlorophenyl 3 Not specified
3-(3-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK82) 3-(3-ClPh), 7-O Meta-chlorophenyl, oxo group N/A Not specified

Key Observations :

  • Substituent Position : The target compound’s 4-chlorophenyl group contrasts with MK82’s 3-chlorophenyl, which may alter steric and electronic interactions in binding assays.
  • Functional Groups : The sulfanyl (-S-) linker in the target compound replaces the oxo (-O-) group in MK72, MK86, and MK82. This substitution likely enhances nucleophilicity and alters metabolic stability .
  • Synthetic Yields : While MK72 and MK86 report low yields (3–6%), the target compound’s yield is unspecified. However, similar synthetic protocols (e.g., condensation of nitriles and esters) suggest comparable challenges in purification .

Comparison with Triazolopyrimidine Derivatives

describes triazolopyrimidine derivatives with acetylhydrazone side chains. Though structurally distinct, these compounds share functional motifs (e.g., methyl groups, chlorophenyl substituents) and exhibit herbicidal and fungicidal activities. The target compound’s sulfanyl-ester group may offer superior membrane permeability compared to the acetylhydrazone moiety, which relies on hydrogen bonding for activity .

Physicochemical and Bioactivity Trends

  • Lipophilicity : The target compound’s methyl groups and ethyl ester likely increase logP compared to MK72/MK86, which possess polar oxo groups.
  • Bioactivity : While direct data for the target compound is lacking, shows that chloroaryl and methyl substituents enhance herbicidal activity in triazolopyrimidines. The sulfanyl group may similarly optimize interactions with biological targets .

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